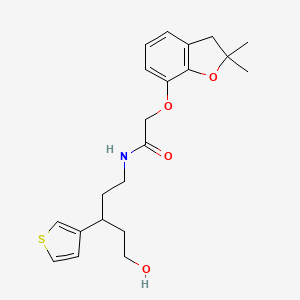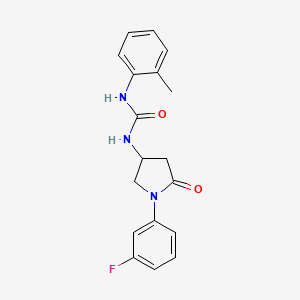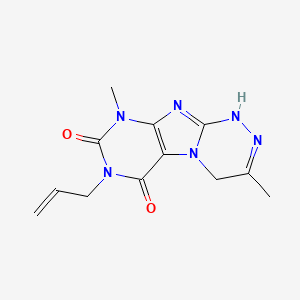
AKOS005259985
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,9-dimethyl-7-prop-2-enyl-5,7,9-trihydro-1H,4H-1,2,4-triazino[4,3-h]purine-6, 8-dione is a useful research compound. Its molecular formula is C12H14N6O2 and its molecular weight is 274.284. The purity is usually 95%.
BenchChem offers high-quality 3,9-dimethyl-7-prop-2-enyl-5,7,9-trihydro-1H,4H-1,2,4-triazino[4,3-h]purine-6, 8-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3,9-dimethyl-7-prop-2-enyl-5,7,9-trihydro-1H,4H-1,2,4-triazino[4,3-h]purine-6, 8-dione including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Antitumor-Effekte
Die einzigartige Struktur und biologische Aktivität der Verbindung machen sie zu einem potenziellen Kandidaten für die Krebsforschung. Forscher haben ihre Fähigkeit untersucht, das Tumorwachstum und die Metastasierung zu hemmen. Durch die gezielte Ansprache spezifischer zellulärer Signalwege könnte sie neuartige Therapieoptionen für die Krebsbehandlung bieten .
Hemmung der Proliferation von Helicobacter pylori
Helicobacter pylori ist ein Bakterium, das mit Magengeschwüren und Magenkrebs in Verbindung gebracht wird. Studien deuten darauf hin, dass diese Verbindung die Proliferation von H. pylori hemmen kann, was sie für die Entwicklung neuer antimikrobieller Wirkstoffe relevant macht .
Diabetische Gastroparese
Gastroparese, die durch verzögerte Magenentleerung gekennzeichnet ist, ist bei Diabetes häufig. Die Auswirkungen der Verbindung auf die Magenmotilität wurden untersucht und könnten möglicherweise Linderung für Diabetiker mit gastrointestinalen Symptomen bieten .
Photokatalyse
Aufgrund ihrer einzigartigen Molekülstruktur könnte diese Verbindung als Photokatalysator dienen. Photokatalyse beinhaltet die Verwendung von Lichtenergie zur Steuerung chemischer Reaktionen wie Wasserspaltung oder Schadstoffabbau. Forscher untersuchen ihr Potenzial in der Umweltbehebung und in Anwendungen erneuerbarer Energien .
Arzneimittelentwicklung
Die pharmakologischen Eigenschaften der Verbindung machen sie zu einem interessanten Leitstoff für die Arzneimittelentwicklung. Forscher untersuchen ihre Wechselwirkungen mit biologischen Zielmolekülen mit dem Ziel, neue Medikamente für verschiedene Erkrankungen zu entwickeln .
Pflanzenhormon-Analogon
Interessanterweise weist diese Verbindung strukturelle Ähnlichkeiten mit Indol-3-Essigsäure (IAA) auf, einem Pflanzenhormon, das an Wachstum und Entwicklung beteiligt ist. Die Untersuchung ihrer Auswirkungen auf die Pflanzenphysiologie und die Wachstumsregulation könnte wertvolle Erkenntnisse für die Landwirtschaft und die Pflanzenzüchtung liefern .
Eigenschaften
IUPAC Name |
3,9-dimethyl-7-prop-2-enyl-1,4-dihydropurino[8,7-c][1,2,4]triazine-6,8-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N6O2/c1-4-5-17-10(19)8-9(16(3)12(17)20)13-11-15-14-7(2)6-18(8)11/h4H,1,5-6H2,2-3H3,(H,13,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLKPIOXSCUGNET-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NNC2=NC3=C(N2C1)C(=O)N(C(=O)N3C)CC=C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

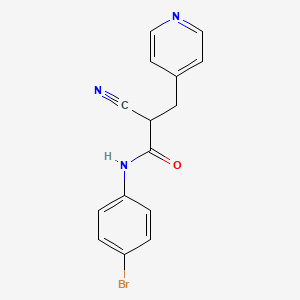

![2-({1-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]piperidin-4-yl}methoxy)pyrimidine](/img/structure/B2525200.png)
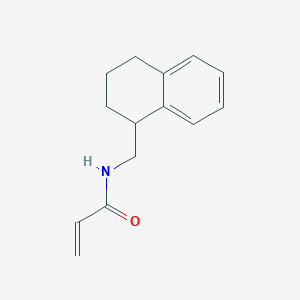
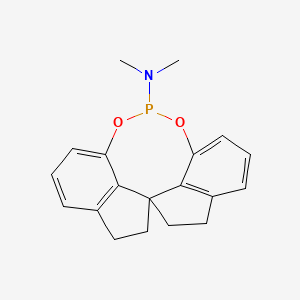
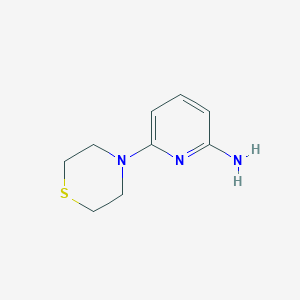
![4-{1-[(2-chlorobenzyl)oxy]-1H-1,3-benzimidazol-2-yl}phenyl methyl ether](/img/structure/B2525208.png)
![4-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]methyl}phenyl 2-chlorobenzenesulfonate](/img/structure/B2525209.png)
![N-(3-(benzo[d]thiazol-2-yl)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)pivalamide hydrochloride](/img/structure/B2525211.png)
![3-(tert-butyl)-4-[(4-methylphenyl)sulfonyl]-3,4-dihydro-2H-1,4-benzoxazine](/img/structure/B2525212.png)
